

# different congeners of Ambruticin (Ambruticin S, VS-3, etc.)

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## Compound of Interest

Compound Name: Ambruticin

Cat. No.: B1664839

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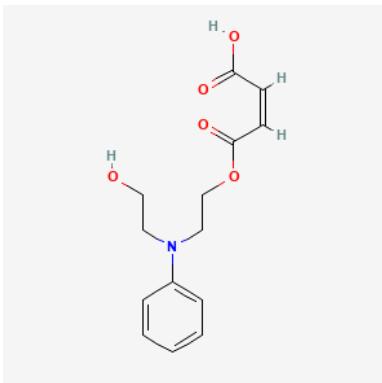
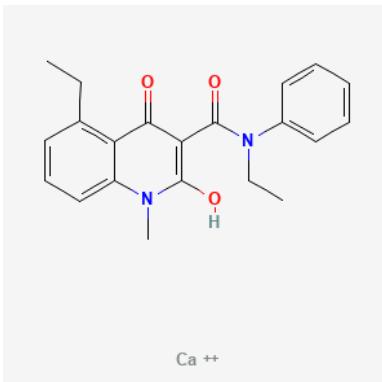
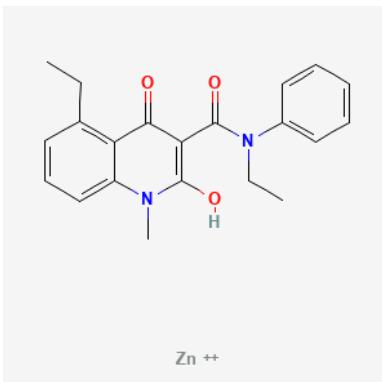
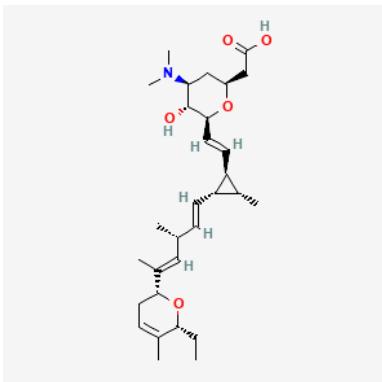
## An In-depth Technical Guide to the Congeners of Ambruticin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ambruticin** and its key congeners, focusing on their chemical structures, antifungal activities, mechanism of action, and the experimental methodologies used for their evaluation. **Ambruticins** are a class of polyketide-derived natural products first isolated from the myxobacterium *Sorangium cellulosum*.<sup>[1][2]</sup> They have garnered significant interest as potential antifungal agents due to their novel structure and mechanism of action.<sup>[3][4]</sup>

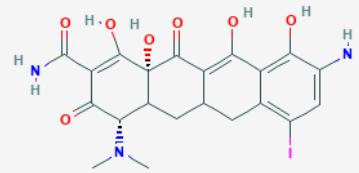
## Chemical Structures of Key Ambruticin Congeners

The **Ambruticin** family is characterized by a unique molecular architecture featuring a divinylcyclopropane ring, a tetrahydropyran (THP) ring, and a dihydropyran (DHP) ring.<sup>[2][4][5]</sup> <sup>[6][7]</sup> Congeners primarily differ in the functional group at the C5 position.<sup>[2][4]</sup> The "S" series possesses a hydroxyl group, while the more potent "VS" series features an amino group with varying degrees of methylation.<sup>[2][3]</sup> Other notable congeners include biosynthetic precursors like **Ambruticin J** and its epimer, **Ambruticin F**.<sup>[2][4][5]</sup>

Congener	R Group at C5	Chemical Structure
Ambruticin S	-OH	
Ambruticin VS-5	-NH <sub>2</sub>	
Ambruticin VS-4	-NH(CH <sub>3</sub> )	
Ambruticin VS-3	-N(CH <sub>3</sub> ) <sub>2</sub>	

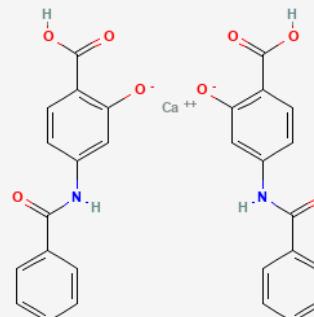
Ambruticin F

C5 epimer of Ambruticin S



Ambruticin J

Biosynthetic precursor with C3,C5-diol

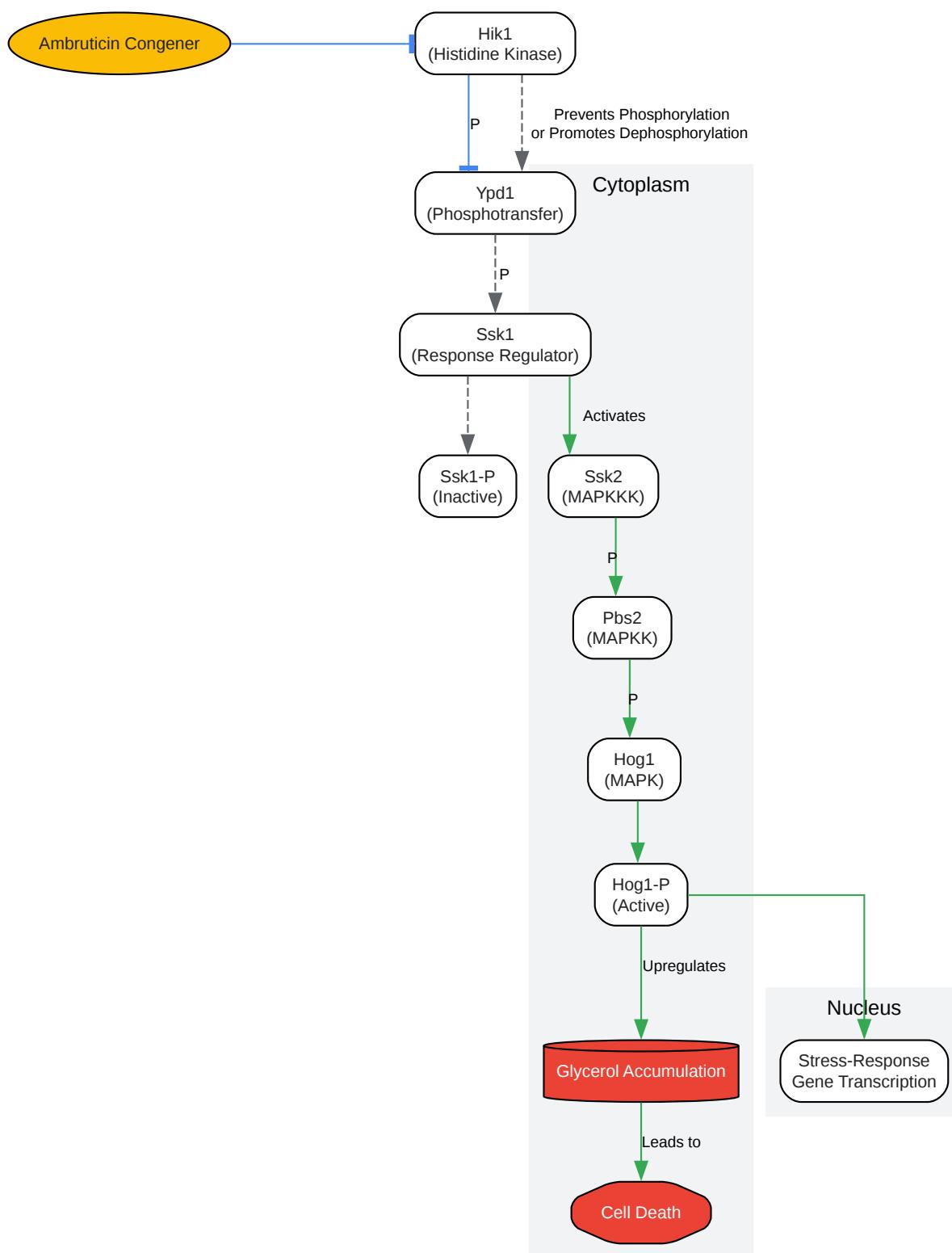


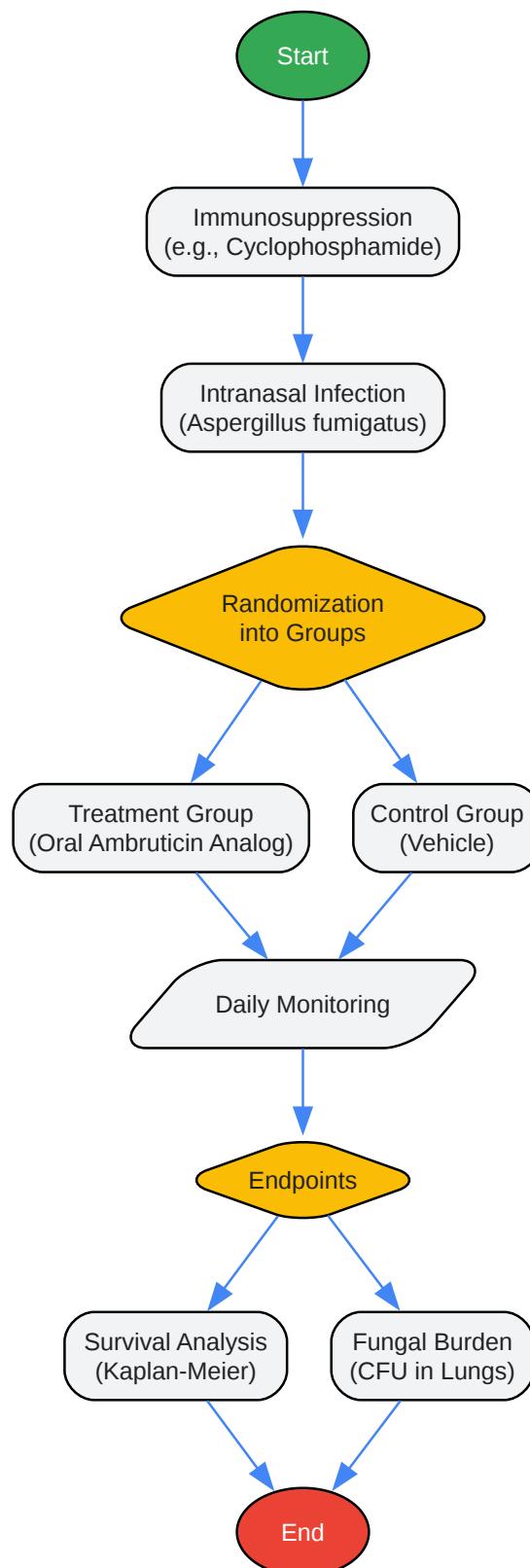
## Mechanism of Action: Targeting the HOG Pathway

**Ambruticins** exert their antifungal effect through a distinct mechanism of action: the hyperactivation of the High-Osmolarity Glycerol (HOG) signaling pathway.<sup>[1][3]</sup> This pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that allows fungi to adapt to osmotic stress.<sup>[8][9]</sup>

The primary molecular target of **ambruticin** is believed to be the Group III histidine kinase, Hik1.<sup>[3]</sup> Binding of **ambruticin** to Hik1 appears to dysregulate its normal function, leading to an inappropriate downstream signal. This signal results in the overstimulation of the HOG pathway, even in the absence of osmotic stress.<sup>[3]</sup> The consequence is a massive accumulation of intracellular glycerol, which increases turgor pressure, causes cellular leakage, and ultimately leads to fungal cell death.<sup>[1]</sup>

Below is a diagram illustrating the proposed mechanism of **Ambruticin's** interaction with the fungal HOG pathway.



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## References

- 1. (8E)-3,7-Anhydro-2,4,8,9-tetrahydroxy-9-((1S,2S,3R)-2-((1E,3R,4E)-5-((2R,6R)-6-ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl)-3-methyl-1,4-hexadien-1-yl)-3-methylcyclopropyl)-L-glucos-8-enonic acid | C28H42O6 | CID 6918547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Combining total synthesis and genetic engineering to probe dihydropyran formation in ambruticin biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00720D [pubs.rsc.org]
- 3. The Antifungal Polyketide Ambruticin Targets the HOG Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Total Synthesis of the Putative Biosynthetic Intermediate Ambruticin J - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Combining total synthesis and genetic engineering to probe dihydropyran formation in ambruticin biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. The HOG pathway and the regulation of osmoadaptive responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unique and Redundant Roles for HOG MAPK Pathway Components as Revealed by Whole-Genome Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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